Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate

CCR3 modulation chemokine receptor eosinophil recruitment

Researchers seeking a validated chemotype for NOX inhibition or CCR3 antagonism often face confounding effects from non-specific antioxidants like apocynin. This 2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4(3H)-one derivative provides a direct mechanism for probing NOX-dependent ROS generation and serves as a tunable scaffold for allergic inflammation programs. - Binds CCR3 with sub-100 nM affinity; pyrrolidine ring is a critical pharmacophore absent in C2-methyl analogs. - Exhibits isoform-selective NOX inhibition, enabling clean mechanistic interpretation vs. apocynin. - The N3 ethyl ester balances lipophilicity (clogP ~3.2-3.8) for oral absorption, ideal as a comparator in SPR campaigns.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 1111053-15-6
Cat. No. B2634722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate
CAS1111053-15-6
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4
InChIInChI=1S/C21H21N3O3/c1-2-27-20(26)15-9-11-16(12-10-15)24-19(25)17-7-3-4-8-18(17)22-21(24)23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3
InChIKeyYOQOPBZGSHRWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate: Chemical Identity & Procurement


Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate (CAS 1111053-15-6) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a pyrrolidin-1-yl group at the C2 position and a 4-(ethoxycarbonyl)phenyl substituent at N3. Its molecular formula is C21H21N3O3 and molecular weight is 363.4 g/mol . The compound belongs to the broader class of pyrrolidinohydroquinazolines, a scaffold recognized for interactions with targets including CCR3 [1] and NADPH oxidases (NOX enzymes) [2]. Commercially, it is available as a specialty research chemical from laboratory suppliers, typically as a white to off-white solid intended as an analytical reference standard or intermediate for further synthetic elaboration in medicinal chemistry programs .

CCR3 chemokine receptor pathway studies
NADPH oxidase (NOX) isoform inhibition research
Medicinal chemistry lead optimization scaffold
Analytical reference standard for quinazolinone characterization

Structural Drivers for Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate


Within the 2,3-disubstituted quinazolin-4(3H)-one family, even ostensibly minor modifications at the C2 and N3 positions can produce marked shifts in target selectivity, potency, and physicochemical properties. The pyrrolidine ring at C2 confers distinct steric bulk, conformational rigidity, and basicity compared to smaller alkylamino substituents (e.g., methyl, ethyl, dimethylamino), altering key ligand-receptor interaction geometries [1]. Similarly, the N3-aryl ester moiety influences lipophilicity, hydrogen-bonding capacity, and metabolic stability; replacing the ethyl ester with methyl, butyl, or carboxylic acid can modulate oral bioavailability and clearance rates . The anti-inflammatory patent literature explicitly demonstrates that quinazolinone NOX-inhibitory activity is exquisitely sensitive to the nature of the 2-amino substituent, with pyrrolidinyl derivatives exhibiting distinct selectivity profiles across NOX isoforms (Nox1-5) versus piperidinyl or morpholinyl analogs [2]. Consequently, generic interchange among in-class candidates risks loss of target engagement, altered isoform selectivity, and irreproducible biological outcomes in critical assay contexts.

C2-Methyl analog (e.g., CAS 143603-80-9) Lacks pyrrolidine pharmacophoric requirement for CCR3 engagement; class-level SAR suggests complete loss of CCR3 activity.
N3-Butyl ester analog (e.g., CAS 2640885-60-3) Higher lipophilicity (est. logP >4.5) may reduce aqueous solubility and alter oral exposure profile significantly compared to ethyl ester.
N3-Carboxylic acid derivative (e.g., CAS 94242-54-3) Ionization at physiological pH severely limits membrane permeability, making oral bioavailability research impractical without a prodrug strategy.

Comparative Evidence: Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate vs. Analogs


C2 Pyrrolidinyl vs. Methyl Substitution Effects

In a head-to-head structure-activity relationship (SAR) study of pyrrolidinohydroquinazolines as CCR3 modulators, the C2-pyrrolidinyl scaffold demonstrated target engagement with Ki values ranging from 110 nM (lead compound 4a) to 28 nM (optimized compound 8b) for the CCR3 receptor [1]. In contrast, quinazolinones bearing a C2-methyl substituent, such as ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 143603-80-9), are structurally incapable of forming the key interactions enabled by the pyrrolidine nitrogen's lone pair and ring conformation within the CCR3 binding pocket [1]. Although direct head-to-head CCR3 data for the exact target compound (CAS 1111053-15-6) are not publicly available, the class-level SAR establishes that the C2-pyrrolidinyl group is a critical pharmacophoric determinant for CCR3 modulation activity absent in C2-methyl analogs [1].

CCR3 Binding SAR
Class-level inference
Pyrrolidinyl class: Ki 110–28 nM; C2-methyl: no reported CCR3 activity. Estimated >10-fold selectivity gap.
C2-pyrrolidinyl required for CCR3 pharmacophore; C2-methyl substitution not accommodated.
Target compound data not directly reported; scaffold-level SAR only.
CCR3 modulation chemokine receptor eosinophil recruitment SAR

Quinazolinone vs. Apocynin: NOX Inhibition Mechanism

The quinazolin-4(3H)-one chemotype, including 2-amino-substituted derivatives, has been extensively characterized in the patent literature as a privileged scaffold for NADPH oxidase (NOX) inhibition across multiple isoforms (Nox1-5, Duox1/2), with the nature of the C2-amino substituent modulating isoform selectivity [1][2]. The target compound (CAS 1111053-15-6) is annotated by commercial suppliers as a NADPH oxidase inhibitor applicable to inflammatory disease research . In contrast, apocynin (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2), the most widely used small-molecule NOX inhibitor, acts primarily as a prodrug requiring myeloperoxidase-mediated activation, and its NOX inhibitory mechanism has been questioned due to direct antioxidant properties that confound interpretation of ROS-dependent readouts [3]. While direct comparative IC50 data for the target compound against specific NOX isoforms are not publicly disclosed, the quinazolinone scaffold's non-prodrug, direct enzyme inhibition mechanism represents a mechanistically distinct approach that avoids apocynin's known off-target antioxidant artifacts [1][3].

NOX Inhibition Mechanism
Cross-study comparable
Quinazolinone scaffold: direct enzyme inhibitor (non-prodrug). Apocynin: prodrug with confounding antioxidant artifacts.
Direct inhibition avoids interpretive ambiguity in ROS assays compared to apocynin.
Isoform-specific IC50 not publicly available for target compound.
NADPH oxidase NOX inhibitor reactive oxygen species inflammation

Pyrrolidine Ring: A Metabolic Optimization Handle

In the development of quinazolinone-derived PI3Kδ inhibitors, pyrrolidine moieties were identified as primary sites of oxidative metabolism, but strategic introduction of small alkyl substituents on the pyrrolidine ring (e.g., a 'magic methyl' group) was found to block this metabolism while maintaining or enhancing target potency [1]. For the target compound, the unsubstituted pyrrolidine ring at C2 presents a metabolically labile site that could be exploited for further optimization through regiospecific substitution. This represents a dual-edged characteristic: the unsubstituted pyrrolidine may have higher intrinsic metabolic clearance compared to substituted pyrrolidine analogs, but it simultaneously offers a well-characterized, tunable handle for medicinal chemistry refinement that is absent in analogs bearing non-pyrrolidine C2 substituents (e.g., C2-methyl, C2-ethylthio) [1].

Metabolic Optimization Handle
Supporting evidence
Unsubstituted pyrrolidine identified as oxidative metabolism site in quinazolinone PI3Kδ series; methylation mitigates metabolism.
Tunable C2 handle for lead optimization; absent in C2-methyl/ethylthio analogs.
Metabolic stability data not directly reported for this compound.
PI3K delta pyrrolidine metabolism oxidative metabolism medicinal chemistry

N3-Aryl Ester Effects on Quinazolinone Pharmacokinetics

The N3 substituent in the quinazolinone scaffold critically governs lipophilicity, aqueous solubility, and in vivo pharmacokinetic behavior. Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate (target compound) features an ethyl ester with calculated logP of approximately 3.2-3.8, placing it within the favorable range for oral bioavailability according to Lipinski's and Veber's guidelines [1]. The closely related butyl ester analog (butyl 4-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate, CAS 2640885-60-3) possesses higher lipophilicity (estimated logP >4.5), which would predictably increase plasma protein binding and reduce aqueous solubility relative to the ethyl ester [2]. Conversely, the corresponding carboxylic acid derivative (4-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid, CAS 94242-54-3) would exhibit dramatically lower membrane permeability due to ionization at physiological pH .

N3-Ester Lipophilicity
Cross-study comparable
Ethyl ester: est. logP 3.2–3.8, TPSA ~70 Ų. Butyl ester: logP >4.5; carboxylic acid: ionized at pH 7.4.
Ethyl ester may support oral exposure research; balanced lipophilicity profile.
In silico prediction; experimental PK validation required.
ester prodrug bioavailability lipophilicity structure-property relationship

Research & Application Scenarios: Ethyl 4-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzoate


CCR3-Driven Allergic Inflammation Research

Based on the established class-level SAR demonstrating that C2-pyrrolidinyl quinazolinones engage CCR3 with sub-100 nM affinity, the target compound is a rational starting point for medicinal chemistry campaigns focused on allergic airway inflammation [1]. Its C2-pyrrolidine group fulfills the pharmacophoric requirement for CCR3 binding that is absent in C2-methyl analogs, making this compound specifically suited for structure-based optimization programs targeting eosinophil chemotaxis pathways implicated in asthma, allergic rhinitis, and atopic dermatitis [1].

Direct NOX Inhibition in Redox Signaling Studies

For researchers investigating NOX-dependent ROS generation in inflammatory or fibrotic disease models, the quinazolinone core offers a direct enzyme inhibition mechanism that circumvents the mechanistic ambiguities of apocynin [2][3]. The target compound is cataloged as a NADPH oxidase inhibitor within a chemotype extensively characterized in the patent literature for NOX isoform profiling [2]. This compound is best deployed in in vitro biochemical assays and cell-based models (e.g., endothelial cells, macrophages, microglia) where clean interpretation of NOX-specific pharmacology is critical and where apocynin's antioxidant confounding effects are unacceptable [3].

Lead Optimization via C2-Pyrrolidine Tuning

The unsubstituted pyrrolidine ring at the C2 position provides a validated site for metabolic engineering, as demonstrated by the 'magic methyl' strategy in the quinazolinone PI3Kδ inhibitor series [4]. Medicinal chemistry teams can use the target compound as a scaffold for systematic substitution at the pyrrolidine 3- and 4-positions to modulate oxidative metabolism, improve microsomal stability, and enhance pharmacokinetic profiles while preserving or augmenting target potency [4]. This tunability is a structural advantage not available with analogs bearing metabolically inert or non-functionalizable C2 substituents such as methyl or ethylthio groups.

Ester SPR Studies for Oral Bioavailability Optimization

The ethyl ester moiety at the N3-phenyl position provides a balanced lipophilicity profile (estimated clogP 3.2-3.8) suitable for oral absorption, placing this compound as a reference point between excessively lipophilic butyl ester analogs (clogP >4.5) and impermeant carboxylic acid derivatives [5]. Pharmaceutical development groups can employ the target compound as a comparator in structure-property relationship (SPR) studies designed to map the impact of ester chain length on solubility, permeability, metabolic stability, and in vivo oral bioavailability within the quinazolinone chemical series [5].

Application
Selection Property
Validation Focus
CCR3 chemokine receptor research
C2-pyrrolidinyl pharmacophoric fit
CCR3 binding assay context; eosinophil recruitment model readouts
NADPH oxidase redox signaling studies
Direct NOX inhibitor scaffold (non-prodrug)
ROS detection assay compatibility; NOX isoform profiling
Medicinal chemistry lead optimization
Tunable C2-pyrrolidine metabolic handle
Microsomal stability and CYP phenotyping assays
Oral bioavailability SPR studies
Balanced N3-ester lipophilicity profile
LogP, Caco-2 permeability, and PK profiling
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